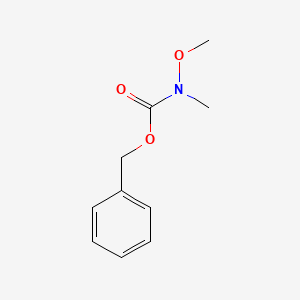
Benzyl methoxy(methyl)carbamate
Descripción general
Descripción
“Benzyl methoxy(methyl)carbamate” is an organic compound . It is a type of carbamate, which are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . Carbamates also serve an especially important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .
Synthesis Analysis
Benzyl carbamates can be prepared by the reaction of methanol and urea . A new method for transcarbamation and conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating condition has been described . This method is considered convenient and efficient .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13NO3 . Its average mass is 195.215 Da and its monoisotopic mass is 195.089539 Da .Chemical Reactions Analysis
Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .Physical And Chemical Properties Analysis
The density of “this compound” is 1.1±0.1 g/cm3. Its boiling point is 315.8±35.0 °C at 760 mmHg. The vapour pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 55.7±3.0 kJ/mol. The flash point is 144.8±25.9 °C .Aplicaciones Científicas De Investigación
Efficacy Against Parasites
- The anthelmintic efficacy of benzimidazole carbamates, such as albendazole and mebendazole, against parasites like Hymenolepis microstoma and Hymenolepis diminuta has been investigated. These compounds have shown significant effects in treating parasitic infections in animals, indicating their potential for similar applications in related carbamates (McCracken, Lipkowitz, Dronen, 2004).
Antimicrobial Properties
- Benzofuran and its derivatives, which share some structural similarities with benzyl carbamates, have been identified for their antimicrobial properties. These compounds are considered promising for developing new antimicrobial agents, suggesting that benzyl methoxy(methyl)carbamate could also be explored for such applications (Hiremathad et al., 2015).
Toxicological Effects
- The toxicological effects of carbamate insecticides, such as aldicarb, have been extensively reviewed. These studies provide a basis for understanding the environmental and health impacts of carbamate compounds, which could be relevant for assessing the safety and regulatory aspects of this compound applications (Risher, Mink, Stara, 1987).
Pharmacological Properties
- Osthole, a natural product with a structure distinct from benzyl carbamates, demonstrates a variety of pharmacological activities including neuroprotective, osteogenic, and immunomodulatory effects. This highlights the potential for diverse biological activities in carbamate derivatives, which could extend to this compound (Zhang et al., 2015).
Environmental Persistence and Effects
- The environmental behavior and effects of carbamate pesticides, such as their impact on non-target organisms and potential for causing aquatic toxicity, have been reviewed. This research can inform environmental risk assessments for this compound and similar compounds (Nwigwe, 2007).
Mecanismo De Acción
Target of Action
Benzyl Methoxy(methyl)carbamate is primarily used as a protecting group for amines in the synthesis of peptides . The primary targets of this compound are the amine groups present in the peptide chains .
Mode of Action
The compound interacts with its targets (amine groups) by forming carbamates, which serve as protective groups . These carbamates can be installed and removed under relatively mild conditions . The interaction results in the protection of the amine groups, preventing them from unwanted reactions during the peptide synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of peptides . By protecting the amine groups, the compound ensures the correct formation of peptide bonds, thereby influencing the overall peptide synthesis pathway .
Pharmacokinetics
It’s known that the compound is insoluble in water but soluble in organic solvents like benzene . This solubility profile can impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are seen in the successful synthesis of peptides . By protecting the amine groups, the compound allows for the accurate formation of peptide bonds, leading to the correct assembly of the desired peptide chains .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s solubility in organic solvents suggests that its action may be more effective in non-polar environments . Furthermore, the compound’s protective action can be removed under certain conditions, such as strong acid or heat for some carbamate protecting groups , indicating that the compound’s stability and efficacy can be affected by pH and temperature.
Safety and Hazards
Direcciones Futuras
There is a need to develop an efficient and convenient method for the transcarbamation of benzyl carbamates to alkyl carbamates . Also, the conversion of carbamates to amides in a single-step process is gaining attention because it is more advantageous than the simple amide synthesis from acid chloride and amine .
Análisis Bioquímico
Biochemical Properties
Benzyl methoxy(methyl)carbamate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with esterases, which are enzymes that hydrolyze ester bonds. This interaction can lead to the inhibition or activation of these enzymes, depending on the specific context and conditions . Additionally, this compound can form complexes with proteins, altering their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . It can also impact cell signaling pathways, such as those mediated by kinases and phosphatases, thereby influencing cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can undergo degradation over time, leading to the formation of various metabolites . These metabolites can have different effects on cellular processes compared to the parent compound. Additionally, the long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular processes . For instance, high doses of this compound can lead to toxic effects, such as oxidative stress and apoptosis. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response. Additionally, chronic exposure to high doses of this compound can result in adverse effects, such as organ toxicity and carcinogenicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with various transporters and binding proteins that facilitate its movement across cellular membranes . For instance, this compound can be transported into cells via specific transporters, such as organic anion transporters, and distributed to different cellular compartments. Its localization and accumulation within cells can influence its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. It can be targeted to specific compartments or organelles within cells through various mechanisms, such as targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and other nuclear processes.
Propiedades
IUPAC Name |
benzyl N-methoxy-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(13-2)10(12)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZLGYLWIHLSNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



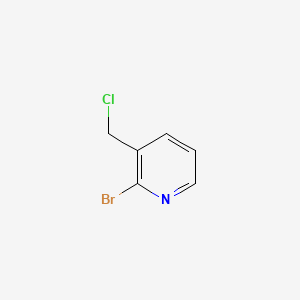

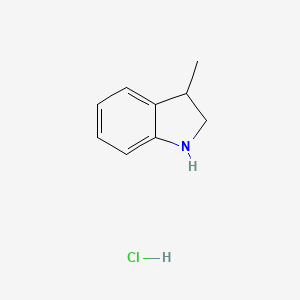
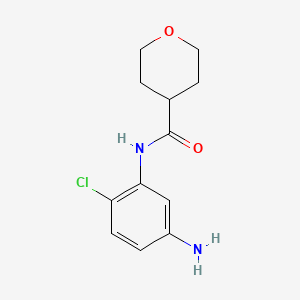
![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/no-structure.png)
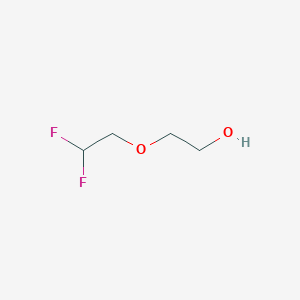
![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)
![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)
![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)
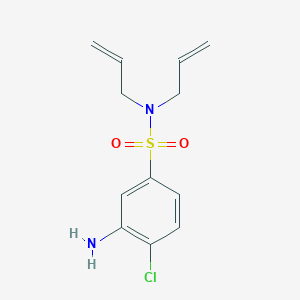

![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)

